![molecular formula C12H18ClNO2S B13194921 2-([(4-Methylphenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B13194921.png)
2-([(4-Methylphenyl)sulfonyl]methyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE is an organic compound that features a pyrrolidine ring substituted with a sulfonylmethyl group attached to a 4-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE typically involves the following steps:
Formation of the sulfonylmethyl intermediate: This step involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable nucleophile, such as sodium methoxide, to form the sulfonylmethyl intermediate.
Substitution reaction: The sulfonylmethyl intermediate is then reacted with pyrrolidine under basic conditions to form the desired product.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anti-inflammatory activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active site of enzymes, leading to inhibition of their activity. Additionally, the pyrrolidine ring can interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-[(4-METHYLPHENYL)SULFONYL]ETHANAMINE: This compound has a similar sulfonylmethyl group but differs in the presence of an ethanamine moiety instead of a pyrrolidine ring.
4-METHYLPHENYL)SULFONYL]OXY}METHYL 4-METHYLBENZENESULFONATE: This compound features a similar sulfonyl group but with different substituents.
Uniqueness
2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE is unique due to the presence of both the pyrrolidine ring and the sulfonylmethyl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C12H18ClNO2S |
|---|---|
Molecular Weight |
275.80 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylmethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17NO2S.ClH/c1-10-4-6-12(7-5-10)16(14,15)9-11-3-2-8-13-11;/h4-7,11,13H,2-3,8-9H2,1H3;1H |
InChI Key |
DHZDKJSQJRQVLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2CCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-N-[2-(pyrrolidin-3-YL)ethyl]pentanamide](/img/structure/B13194839.png)
![Methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate](/img/structure/B13194846.png)
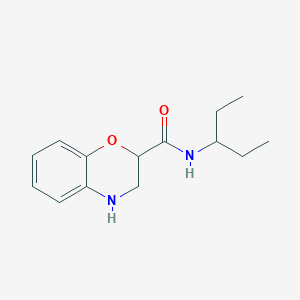
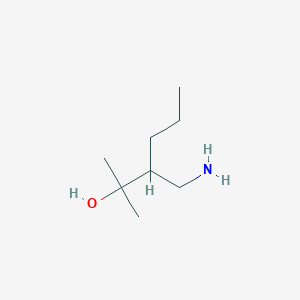
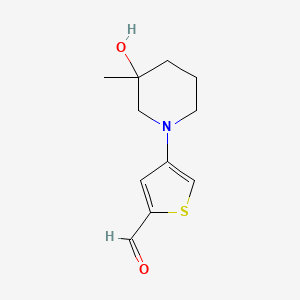
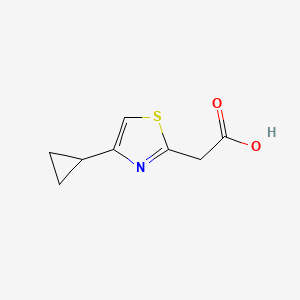
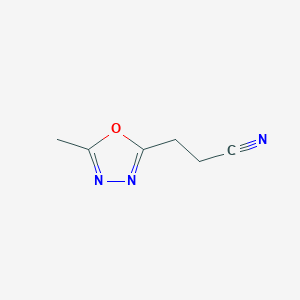
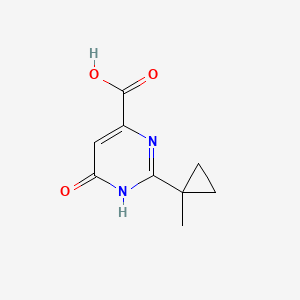
![4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine](/img/structure/B13194894.png)
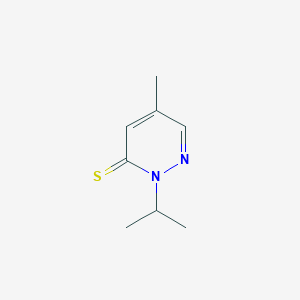
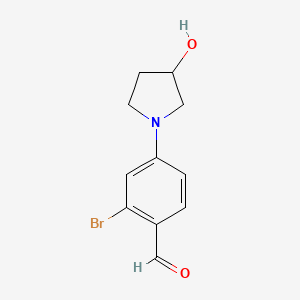
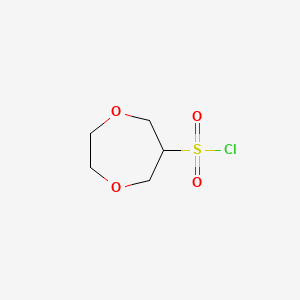
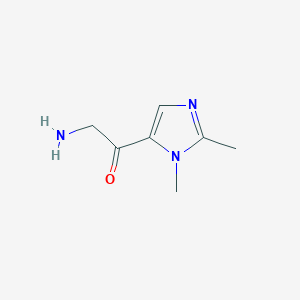
![1-{[3-(Chloromethyl)phenyl]methyl}piperidine](/img/structure/B13194930.png)
